![molecular formula C7H6ClN3 B172758 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-93-7](/img/structure/B172758.png)
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4th position and a methyl group at the 3rd position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic substitution under varying conditions.
Key Reactions and Conditions
Mechanistic Insights :
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The reaction with iodine/KOH proceeds via electrophilic aromatic substitution, facilitated by the electron-withdrawing chlorine atom .
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Methoxy substitution occurs under mild basic conditions, leveraging the chloride’s leaving-group ability .
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form fused heterocycles.
Example Reaction Pathway
Substrate : 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reagents : Hydrazine, acetic acid
Product : Pyrazolo[4,3-c]pyrido[2,3-d]pyrimidine
Yield : 68% (estimated from analogous systems)
Key Steps :
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Nucleophilic attack at the chlorine site.
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Intramolecular cyclization via Japp–Klingemann-type mechanisms .
Halogenation and Functionalization
The methyl group at position 3 can be modified indirectly through halogenation of the core structure.
Iodination at Position 3
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Iodosuccinimide (NIS) | DMF, 80°C, 3h | 3-Iodo-4-chloro-1H-pyrazolo[4,3-c]pyridine | 62–85% |
Notes :
-
Iodination occurs regioselectively at position 3 due to steric and electronic effects of the methyl group .
Cross-Coupling Reactions
The chlorine atom enables participation in metal-catalyzed cross-couplings.
Suzuki–Miyaura Coupling
Catalyst | Base | Product | Yield | Source |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-3-methyl-1H-pyrazolo[4,3-c]pyridine | 45–78% | Inferred from |
Limitations :
-
Steric hindrance from the methyl group reduces coupling efficiency compared to non-methylated analogs .
Oxidation and Reduction
The methyl group and aromatic system exhibit redox activity.
Oxidation of Methyl Group
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄, H₂SO₄ | 100°C, 6h | 3-Carboxy-4-chloro-1H-pyrazolo[4,3-c]pyridine | Not reported | Inferred from |
Mechanism :
-
Harsh oxidative conditions convert the methyl group to a carboxylic acid.
Comparative Reactivity
Reaction Type | Chlorine Reactivity | Methyl Group Reactivity |
---|---|---|
Nucleophilic substitution | High (position 4) | Low |
Electrophilic substitution | Moderate (position 6) | None |
Cross-coupling | Moderate | None |
Key Observations :
Scientific Research Applications
Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of pyrazole and pyridine derivatives. The synthetic routes often leverage electrophilic aromatic substitution or nucleophilic substitution reactions.
Table 1: Common Synthetic Routes
Method | Description |
---|---|
Electrophilic Aromatic Substitution | Involves the introduction of a chloro group onto a pyrazole scaffold. |
Nucleophilic Substitution | Utilizes stable arenediazonium tosylates for the formation of pyrazolo[4,3-c]pyridine structures. |
One-Pot Reactions | Combines multiple steps into a single reaction vessel to streamline synthesis. |
Biological Activities
The compound has shown promise in various biological applications, particularly as an inhibitor in several pathways relevant to cancer and other diseases.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant inhibitory activity against specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have been studied as potential inhibitors of c-Met and CDK8, which are crucial targets in oncology.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance.
Table 2: Biological Activities
Activity Type | Target Enzyme/Protein | Reference |
---|---|---|
Kinase Inhibition | c-Met (HGFR) | |
Kinase Inhibition | CDK8 | |
Enzyme Inhibition | Carbonic Anhydrase |
Applications in Drug Discovery
The unique structural properties of this compound make it a valuable scaffold in fragment-based drug discovery (FBDD). Its ability to be selectively functionalized allows for the creation of diverse libraries of compounds that can be screened for biological activity.
Fragment-Based Drug Discovery (FBDD)
FBDD utilizes small molecular fragments to identify lead compounds with high affinity for biological targets. The vectorial functionalization of pyrazolo[4,3-c]pyridines facilitates the development of novel therapeutic agents through strategic modifications at various positions on the scaffold.
Case Studies
Several case studies illustrate the practical applications of this compound in research settings:
Case Study 1: Anticancer Agent Development
A study focused on synthesizing derivatives of this compound demonstrated its efficacy as a c-Met inhibitor. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation into their potential as anticancer therapies.
Case Study 2: Carbonic Anhydrase Inhibition
Another research effort explored the inhibitory effects of pyrazolo[4,3-c]pyridine derivatives on carbonic anhydrase activity. The findings indicated that specific modifications to the compound significantly enhanced its inhibitory potency, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
- 4-Chloro-3-methyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrazole and pyridine ring system, characterized by a chlorine atom at the fourth position and a methyl group at the third position of the pyrazole ring. The unique substitution pattern contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C_7H_6ClN_3
- Molecular Weight : 167.60 g/mol
- Structure : The compound's structure allows for various synthetic modifications, enhancing its versatility in drug development.
Biological Activities
Research has shown that this compound exhibits several biological activities, including:
- Antiproliferative Activity : This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In studies, it exhibited IC50 values as low as 0.057 μM, indicating strong inhibitory activity compared to standard treatments like sorafenib .
- Kinase Inhibition : The compound acts as a potential kinase inhibitor, targeting specific kinases involved in cell signaling pathways related to cancer and inflammation. Its structural similarity to purine bases allows it to bind effectively to ATP pockets of these enzymes .
- Anti-inflammatory and Analgesic Effects : Derivatives of this compound have shown promising anti-inflammatory and analgesic properties, making them candidates for further development in treating inflammatory diseases .
- Antiviral Activity : Related compounds have been investigated for their antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Some derivatives exhibited significant antiviral activity, highlighting the potential for developing novel antiviral agents .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Binding to Kinases : The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting cellular signaling pathways involved in proliferation and survival of cancer cells.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes critical for viral replication and inflammatory responses .
Research Findings and Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- A study reported the synthesis of various derivatives with modified substituents that exhibited improved potency against specific cancer cell lines .
- Another research effort highlighted the use of molecular docking simulations to predict binding affinities of synthesized derivatives with target kinases, leading to the identification of promising candidates for further testing .
Comparative Analysis with Related Compounds
The following table summarizes key findings regarding the biological activities of this compound compared to structurally similar compounds:
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | Antiproliferative | 0.057 | Strong activity against cancer cells |
5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine | Antiviral | Not specified | Effective against HSV |
4-Chloro-1H-pyrazolo[4,3-b]pyridine | Anti-inflammatory | Not specified | Promising for inflammatory conditions |
Properties
IUPAC Name |
4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYASYYYCLBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120422-93-7 | |
Record name | 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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